Cas no 1342549-67-0 (2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol)

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol

- 2-(5-chloro-2-methoxyphenyl)-3-methylbutan-2-ol

- Benzenemethanol, 5-chloro-2-methoxy-α-methyl-α-(1-methylethyl)-

-

- MDL: MFCD17222310

- インチ: 1S/C12H17ClO2/c1-8(2)12(3,14)10-7-9(13)5-6-11(10)15-4/h5-8,14H,1-4H3

- InChIKey: PWNJSUUVIRNHLL-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(C)(C(C)C)O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 29.5

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB433853-1 g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

1342549-67-0 | 1g |

€496.00 | 2023-04-23 | ||

| Ambeed | A449385-1g |

2-(5-Chloro-2-methoxyphenyl)-3-methylbutan-2-ol |

1342549-67-0 | 97% | 1g |

$418.0 | 2024-04-24 | |

| abcr | AB433853-1g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol; . |

1342549-67-0 | 1g |

€1621.70 | 2025-02-17 | ||

| abcr | AB433853-5g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

1342549-67-0 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB433853-5 g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

1342549-67-0 | 5g |

€1,373.40 | 2023-04-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511254-1g |

2-(5-Chloro-2-methoxyphenyl)-3-methylbutan-2-ol |

1342549-67-0 | 97% | 1g |

¥2870.0 | 2023-04-03 | |

| Fluorochem | 395785-1g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

1342549-67-0 | 97.0% | 1g |

£468.00 | 2023-04-18 | |

| Fluorochem | 395785-5g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

1342549-67-0 | 97.0% | 5g |

£1,377.00 | 2023-04-18 | |

| Fluorochem | 395785-25g |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

1342549-67-0 | 97.0% | 25g |

£2,805.00 | 2023-04-18 |

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-olに関する追加情報

2-(3-Chloro-6-Methoxyphenyl)-3-Methylbutan-2-ol

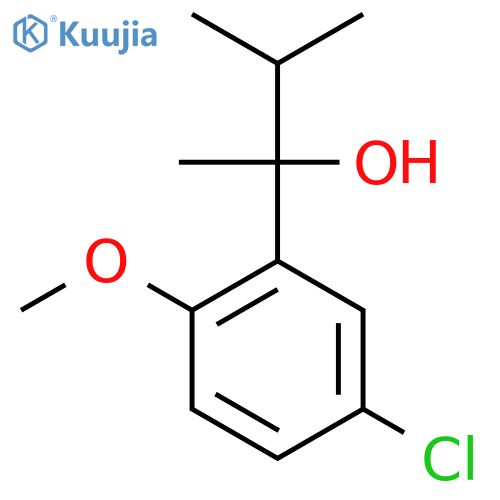

2-(3-Chloro-6-Methoxyphenyl)-3-Methylbutan-2-ol is a complex organic compound with the CAS number 1342549-67-0. This compound is characterized by its unique molecular structure, which includes a chlorine atom, a methoxy group, and a tertiary alcohol functional group. The compound belongs to the class of aromatic alcohols, and its structure makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular formula of 1342549-67-0 is C11H16ClO2, and its molecular weight is approximately 215.7 g/mol. The compound consists of a benzene ring substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position. The benzene ring is connected to a butan-2-ol moiety, which includes a methyl group attached to the second carbon of the butanol chain. This structure provides the compound with both aromatic and aliphatic properties, making it suitable for various chemical reactions and applications.

Recent studies have highlighted the importance of chlorinated aromatic compounds in drug discovery and development. The presence of the chlorine atom in the aromatic ring of 1342549-67-0 confers unique electronic properties, which can enhance the compound's bioavailability and pharmacokinetic profile. Additionally, the methoxy group at the 6-position introduces electron-donating effects, which can influence the compound's reactivity and stability.

The tertiary alcohol functional group in 1342549-67-0 makes it an excellent candidate for various chemical transformations, such as oxidation, esterification, and etherification. These reactions can be used to modify the compound's properties, enabling its use in diverse applications. For instance, oxidation of the alcohol group can yield a ketone, which can serve as an intermediate in the synthesis of more complex molecules.

In terms of physical properties, 1342549-67-0 is typically a white crystalline solid with a melting point of approximately 85°C and a boiling point of around 180°C under reduced pressure. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

The synthesis of 1342549-67-0 involves multi-step processes that typically start with chlorination or methylation of an aromatic ring followed by alkylation or hydroxylation to introduce the butanediol moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

One of the most promising applications of 1342549-67-0 is in the field of pharmaceuticals. The compound's structure suggests potential use as an intermediate in drug synthesis or as a building block for more complex molecules with therapeutic properties. For example, derivatives of this compound have shown promise in anti-inflammatory and anti-cancer drug development due to their ability to modulate key cellular pathways.

In addition to pharmaceutical applications, 1342549-67-0 has potential uses in agrochemicals, particularly as an intermediate in herbicide or fungicide synthesis. Its aromatic structure can serve as a scaffold for designing molecules with specific biological activities against pests or pathogens.

From an environmental standpoint, understanding the fate and behavior of compounds like 1342549_67_0_ is crucial for assessing their impact on ecosystems. Recent studies have focused on biodegradation pathways and toxicity profiles to ensure safe handling and disposal practices.

In conclusion, 1342549_67_0_, also known as ₂-(₃-chloro₋₆-methoxyphenyl)-₃-methylbutan₋₂−ol_, is a versatile organic compound with significant potential across multiple industries due to its unique structure and reactivity profile.

1342549-67-0 (2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol) 関連製品

- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)

- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)

- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)

- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)

- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 145743-63-1(WAY127093B (racemate))

- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)

- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)

- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)